molecular formula C14H13ClF3N5O2 B2371490 ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate CAS No. 2060748-89-0

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate

Cat. No.: B2371490
CAS No.: 2060748-89-0
M. Wt: 375.74
InChI Key: PLOUGZYVMWHIOX-UHFFFAOYSA-N
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Description

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a triazine ring with dimethylamino and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 5-(dimethylamino)-1,2,4-triazine-6-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while nucleophilic substitution can result in derivatives with different substituents on the pyridine ring.

Scientific Research Applications

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is unique due to its combination of pyridine and triazine rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-4-25-13(24)10-12(23(2)3)20-11(22-21-10)9-8(15)5-7(6-19-9)14(16,17)18/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUGZYVMWHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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